
MRS 1706
Descripción general
Descripción
MRS1706 es un agonista inverso selectivo para el receptor de adenosina A2B. Es conocido por su capacidad para inhibir la liberación de interleucinas y tiene efectos antiinflamatorios . El compuesto ha sido ampliamente estudiado por sus posibles aplicaciones terapéuticas, particularmente en el campo de la inmunología y la inflamación .
Métodos De Preparación
La síntesis de MRS1706 involucra varios pasos. La ruta sintética clave incluye la reacción de N-(4-acetilfenil)-2-(4-(2,3,6,7-tetrahidro-2,6-dioxo-1,3-dipropil-1H-purin-8-il)fenoxi)acetamida con reactivos apropiados bajo condiciones controladas . El compuesto se prepara típicamente en un entorno de laboratorio, y las condiciones de reacción incluyen el uso de solventes como dimetilsulfóxido (DMSO) y calentamiento para facilitar la reacción .
Análisis De Reacciones Químicas
MRS1706 experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: El compuesto puede ser oxidado bajo condiciones específicas para formar varios productos de oxidación.
Reducción: MRS1706 puede ser reducido utilizando agentes reductores comunes, lo que lleva a la formación de derivados reducidos.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .
Aplicaciones Científicas De Investigación
Chemistry
MRS 1706 serves as a tool compound for studying the adenosine A2B receptor. Researchers utilize it to explore the receptor's role in various chemical processes, particularly in understanding receptor-ligand interactions and signaling pathways.
Biology
In biological research, this compound is employed to investigate the functions of the adenosine A2B receptor. Its application extends to studies on cellular signaling pathways, where it helps elucidate how adenosine influences immune responses and inflammation.
Medicine
The compound is being investigated for its therapeutic potential in treating inflammatory diseases. Its ability to inhibit the release of pro-inflammatory cytokines, such as interleukins, positions it as a candidate for conditions like asthma and rheumatoid arthritis. Notably, studies have demonstrated that this compound can counteract NECA-mediated stimulation of IL-6 release, underscoring its anti-inflammatory properties .
Industry
This compound is also utilized in drug development processes targeting the adenosine A2B receptor. Its selective binding profile allows researchers to design new therapeutic agents with minimized side effects associated with non-selective adenosine receptor antagonism.
Case Study 1: Inhibition of Interleukin Release
Research has shown that this compound effectively inhibits interleukin release in various experimental models. For instance, studies indicate that it can counteract NECA-mediated stimulation of IL-6 release, highlighting its potential application in managing inflammatory responses .
Case Study 2: Modulation of cAMP Levels
This compound has been demonstrated to block adenosine-mediated cyclic adenosine monophosphate (cAMP) induction. This modulation is crucial as cAMP plays a significant role in various signaling pathways associated with inflammation and immune responses .
Case Study 3: Impact on Corpus Cavernosal Strips
In experiments involving corpus cavernosal strips from sickle cell disease transgenic mice, this compound reduced the magnitude and duration of electrically induced contractions. This finding suggests potential applications in treating erectile dysfunction related to vascular conditions .
Comparative Data Table
Application Area | Description | Key Findings |
---|---|---|
Chemistry | Tool compound for studying adenosine A2B receptor | Facilitates understanding of receptor interactions |
Biology | Investigates biological functions of adenosine A2B receptor | Modulates immune responses; inhibits pro-inflammatory cytokines |
Medicine | Therapeutic potential for inflammatory diseases | Effective against IL-6 release; shows promise for asthma and arthritis |
Industry | Drug development targeting adenosine receptors | Supports creation of selective therapeutic agents |
Mecanismo De Acción
MRS1706 ejerce sus efectos mediante la unión selectiva al receptor de adenosina A2B y actuando como un agonista inverso. Esta unión inhibe la actividad del receptor, lo que lleva a una disminución en la producción de monofosfato de adenosina cíclico (cAMP) y la posterior inhibición de la liberación de interleucina . Los objetivos moleculares de MRS1706 incluyen el receptor de adenosina A2B, y las vías involucradas están principalmente relacionadas con la señalización de cAMP y la modulación de la respuesta inflamatoria .
Comparación Con Compuestos Similares
MRS1706 es único en su alta selectividad y potencia como agonista inverso para el receptor de adenosina A2B. Compuestos similares incluyen:
ZM241385: Otro antagonista del receptor de adenosina, pero con diferentes perfiles de selectividad y eficacia.
MRS1706 destaca por su acción específica sobre el receptor de adenosina A2B y sus significativos efectos antiinflamatorios, lo que lo convierte en un compuesto valioso para la investigación y posibles aplicaciones terapéuticas .
Actividad Biológica
MRS 1706 is a selective adenosine A2B receptor inverse agonist, which has garnered attention in pharmacological research due to its unique biological activities. This article delves into its mechanisms, effects, and potential applications based on diverse research findings.
Chemical Profile
- Chemical Name : N-(4-Acetylphenyl)-2-[4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)phenoxy]acetamide
- CAS Number : 264622-53-9
- Purity : ≥96%
This compound exhibits varying affinities for different adenosine receptors, with Ki values indicating its potency:
This compound acts primarily as an inverse agonist at the A2B receptor. This means it not only blocks the receptor but also decreases its basal activity. The A2B receptor is part of the G protein-coupled receptor family and plays a crucial role in various physiological processes, including inflammation and immune responses.
Key Findings on Biological Activity
-
Inflammation Modulation :
- This compound has been shown to inhibit the effects of adenosine in inflammatory conditions. In studies involving mouse primary alveolar macrophages, pre-treatment with this compound resulted in decreased secretion of pro-inflammatory cytokines such as TNF-α when stimulated with NECA (an adenosine analogue) .
- Taste Perception :
- Role in Mast Cell Function :
Case Studies and Research Findings
Several studies have explored the implications of this compound in various biological contexts:
Potential Applications
Given its biological activity, this compound may have several therapeutic applications:
- Anti-inflammatory therapies : Due to its ability to modulate inflammatory responses, this compound could be explored as a treatment option for various inflammatory diseases.
- Taste modulation : Its effects on taste perception might be useful in developing flavor enhancers or dietary supplements aimed at improving nutrition.
Q & A
Basic Research Questions
Q. What are the foundational steps to chemically characterize MRS 1706 for pharmacological studies?
Begin with structural validation using techniques like NMR, mass spectrometry, and X-ray crystallography to confirm the molecular formula (C₂₇H₂₉N₅O₅) and purity . Next, assess solubility in solvents relevant to biological assays (e.g., DMSO for in vitro studies) and stability under varying pH/temperature conditions. Preliminary pharmacokinetic profiling (e.g., plasma protein binding, metabolic stability in liver microsomes) should follow to guide downstream experimental designs .
Q. How should researchers design initial in vitro assays to evaluate this compound’s bioactivity?
Use target-specific assays (e.g., receptor binding or enzyme inhibition assays) based on structural analogs or computational docking predictions. For example, if this compound is a purine derivative (as per its structure), screen against adenosine receptor subtypes (A₁, A₂A, A₂B, A₃) using radioligand displacement assays. Include positive/negative controls and dose-response curves (e.g., 10⁻¹²–10⁻⁴ M) to calculate IC₅₀ values. Replicate experiments across 3+ independent trials to ensure statistical robustness .
Q. What criteria determine the selection of appropriate in vivo models for this compound testing?
Base model selection on the compound’s hypothesized mechanism and pharmacokinetic properties. For CNS-targeting compounds, use rodent models with validated behavioral assays (e.g., forced swim test for antidepressant activity). Ensure alignment with ethical guidelines, including sample size calculations to minimize animal use while achieving statistical power (α = 0.05, β = 0.2) .
Advanced Research Questions
Q. How can researchers resolve contradictory data in this compound’s dose-response relationships across studies?
Apply meta-analysis frameworks to reconcile discrepancies. For instance, if one study reports efficacy at 10 µM while another shows toxicity at this concentration, evaluate variables like cell type, incubation time, or assay conditions. Use Bland-Altman plots or Cohen’s d to quantify effect size differences. If contradictions persist, conduct orthogonal assays (e.g., functional cAMP assays vs. binding assays) to validate target engagement .
Q. What experimental strategies validate this compound’s selectivity for its primary target over structurally related off-targets?
Employ high-throughput selectivity panels (e.g., Eurofins CEREP panels) covering 50+ receptors, ion channels, and enzymes. Pair this with computational tools (e.g., molecular dynamics simulations) to analyze binding pocket interactions. For advanced validation, use CRISPR/Cas9 knockout models of the target protein to confirm phenotype rescue exclusively by this compound .
Q. How should researchers design a longitudinal study to assess this compound’s chronic toxicity and metabolite accumulation?
Implement a tiered approach:
- Phase 1: 28-day rodent toxicity study with histopathology, serum biochemistry, and metabolite profiling via LC-MS/MS at 0, 14, and 28 days.
- Phase 2: Use human hepatocyte spheroids or organ-on-chip systems to model chronic exposure.
- Phase 3: Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate human toxicity thresholds. Include negative controls and blinded analysis to mitigate bias .
Q. Methodological and Analytical Frameworks
Q. What statistical approaches are critical for analyzing this compound’s synergistic effects in combination therapies?
Use Chou-Talalay’s combination index (CI) method to quantify synergism (CI < 1), additive effects (CI = 1), or antagonism (CI > 1). Pair this with isobolographic analysis to visualize interactions. For multi-omics datasets (e.g., transcriptomics + proteomics), apply pathway enrichment tools (e.g., GSEA) to identify convergent mechanisms .
Q. How can researchers optimize this compound’s formulation for enhanced bioavailability in preclinical studies?
Screen lipid-based nanoformulations (e.g., liposomes, micelles) using a design-of-experiments (DoE) approach. Variables include lipid composition, particle size, and encapsulation efficiency. Assess stability via dynamic light scattering (DLS) and in vitro release kinetics. Validate bioavailability improvements using pharmacokinetic parameters (AUC, Cₘₐₓ) in rodent models .
Q. What strategies ensure reproducibility when scaling up this compound synthesis for multi-center trials?
Document synthetic protocols in detail (e.g., reaction temperature, catalyst ratios, purification steps) and validate batch consistency via HPLC-UV. Share raw spectral data and chromatograms in open-access repositories. For collaborative studies, use centralized analytical cores to standardize assays and reduce inter-lab variability .
Q. Ethical and Reporting Standards
Q. How should researchers address potential biases in this compound’s preclinical efficacy data?
Implement blinding and randomization in all in vivo/in vitro studies. Use independent replication labs for critical experiments. Disclose all conflicts of interest (e.g., funding sources) and adhere to ARRIVE 2.0 guidelines for animal study reporting. Publish negative results in preprint servers to combat publication bias .
Q. What frameworks guide the ethical use of human-derived tissues in this compound metabolism studies?
Obtain informed consent for tissue samples (e.g., liver biopsies) and anonymize data per GDPR or HIPAA standards. Use ethics committee-approved protocols for ex vivo experiments. For gene-editing studies, comply with UNESCO’s Declaration on Bioethics and Human Rights .
Propiedades
IUPAC Name |
N-(4-acetylphenyl)-2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O5/c1-4-14-31-25-23(26(35)32(15-5-2)27(31)36)29-24(30-25)19-8-12-21(13-9-19)37-16-22(34)28-20-10-6-18(7-11-20)17(3)33/h6-13H,4-5,14-16H2,1-3H3,(H,28,34)(H,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUCFFYOQOJLGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)OCC(=O)NC4=CC=C(C=C4)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40408687 | |
Record name | N-(4-Acetylphenyl)-2-[4-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)phenoxy]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40408687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
264622-53-9 | |
Record name | N-(4-Acetylphenyl)-2-[4-(2,3,6,9-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)phenoxy]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=264622-53-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | MRS-1706 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0264622539 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(4-Acetylphenyl)-2-[4-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)phenoxy]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40408687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MRS-1706 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YEE5LME5K5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.